Cas no 149488-98-2 (2-(2,3,4-trifluorophenyl)ethan-1-amine)

149488-98-2 structure
Nome do Produto:2-(2,3,4-trifluorophenyl)ethan-1-amine
2-(2,3,4-trifluorophenyl)ethan-1-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzeneethanamine,2,3,4-trifluoro-
- 2-(2,3,4-trifluorophenyl)acetamide
- 2,3,4-TRIFLUORO BENZENEETHANAMIDE
- 2,3,4,5,6-PENTAFLUOROBENZYL BROMIDE
- Benzeneethanamine,2,3,4-trifluoro
- 2-(2,3,4-TRIFLUOROPHENYL)ETHANAMINE
- SCHEMBL2151373
- 149488-98-2
- DTXSID60717006
- AB21109
- FT-0691358
- AKOS006292951
- 2-(2,3,4-trifluorophenyl)ethan-1-amine
-
- Inchi: InChI=1S/C8H8F3N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3-4,12H2
- Chave InChI: QXYVGPGEWUSUPH-UHFFFAOYSA-N
- SMILES: FC1C(F)=C(F)C=CC=1CCN
Propriedades Computadas
- Massa Exacta: 189.04000
- Massa monoisotópica: 189.04
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 2
- Complexidade: 200
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 43.1A^2
- XLogP3: 1
Propriedades Experimentais
- Densidade: 2.0±0.1 g/cm3
- Ponto de ebulição: 198.8°Cat760mmHg
- Ponto de Flash: 81.6°C
- Índice de Refracção: 1.479
- PSA: 43.09000
- LogP: 1.83200
2-(2,3,4-trifluorophenyl)ethan-1-amine Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2,3,4-trifluorophenyl)ethan-1-amine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-133204-0.5g |
2-(2,3,4-trifluorophenyl)ethan-1-amine |
149488-98-2 | 90% | 0.5g |
$612.0 | 2023-02-15 | |
Enamine | EN300-133204-0.05g |
2-(2,3,4-trifluorophenyl)ethan-1-amine |
149488-98-2 | 90% | 0.05g |
$182.0 | 2023-02-15 | |
1PlusChem | 1P001M7J-1g |
Benzeneethanamine, 2,3,4-trifluoro- |
149488-98-2 | 90% | 1g |
$1033.00 | 2023-12-21 | |
1PlusChem | 1P001M7J-2.5g |
Benzeneethanamine, 2,3,4-trifluoro- |
149488-98-2 | 90% | 2.5g |
$1965.00 | 2023-12-21 | |
Enamine | EN300-133204-50mg |
2-(2,3,4-trifluorophenyl)ethan-1-amine |
149488-98-2 | 90.0% | 50mg |
$182.0 | 2023-09-30 | |
1PlusChem | 1P001M7J-50mg |
Benzeneethanamine, 2,3,4-trifluoro- |
149488-98-2 | 90% | 50mg |
$279.00 | 2023-12-21 | |
Enamine | EN300-133204-2500mg |
2-(2,3,4-trifluorophenyl)ethan-1-amine |
149488-98-2 | 90.0% | 2500mg |
$1539.0 | 2023-09-30 | |
Enamine | EN300-133204-10.0g |
2-(2,3,4-trifluorophenyl)ethan-1-amine |
149488-98-2 | 90% | 10.0g |
$3376.0 | 2023-02-15 | |
Enamine | EN300-133204-0.25g |
2-(2,3,4-trifluorophenyl)ethan-1-amine |
149488-98-2 | 90% | 0.25g |
$389.0 | 2023-02-15 | |
Enamine | EN300-133204-2.5g |
2-(2,3,4-trifluorophenyl)ethan-1-amine |
149488-98-2 | 90% | 2.5g |
$1539.0 | 2023-02-15 |
2-(2,3,4-trifluorophenyl)ethan-1-amine Literatura Relacionada
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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